9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (molecular formula: C₂₂H₁₉ClN₂O₃S, molecular weight: 426.915 g/mol) is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a thiophene ring and substituted with a 2,5-dimethoxyphenyl group at position 5 and a chlorine atom at position 9 . Its ChemSpider ID is 4251264, and it lacks defined stereocenters, suggesting a planar structure.
Properties
Molecular Formula |
C22H19ClN2O3S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
9-chloro-5-(2,5-dimethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19ClN2O3S/c1-26-14-6-8-19(27-2)16(11-14)22-25-18(12-17(24-25)21-4-3-9-29-21)15-10-13(23)5-7-20(15)28-22/h3-11,18,22H,12H2,1-2H3 |
InChI Key |
GVAILLQFWRPENC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. Common starting materials might include 2,5-dimethoxybenzaldehyde, thiophene derivatives, and chloro-substituted compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and high-throughput screening can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems and potential as a bioactive compound.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in materials science and engineering.
Mechanism of Action
The mechanism of action of 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical differences between the target compound and analogous derivatives (see References for data sources):
Key Findings:
Steric and Conformational Variations :
- The spirocyclic derivative () introduces a rigid cyclohexane ring, which may restrict rotational freedom and enhance selectivity in biological targets.
- Bulky substituents like phenyl () or dichlorophenyl () increase steric hindrance, possibly impacting receptor accessibility.
Molecular Weight Trends :
- Derivatives with multiple methoxy groups (e.g., ) or halogen atoms () have higher molecular weights, which could influence pharmacokinetic properties such as absorption and distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
